1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Scientific Research Applications
Oxadiazole Derivatives
Oxadiazole derivatives, such as 1,3,4-oxadiazoles, are recognized for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. For instance, new 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives containing hydrazone, azole, diazole, oxadiazole fragments showed potential antibacterial and antifungal activities, demonstrating the versatility of oxadiazole derivatives in developing new therapeutic agents (Voskienė et al., 2012).
Piperidine Derivatives
Piperidine derivatives are another class of compounds with significant pharmacological interest, including anticonvulsant, antidepressant, and analgesic activities. The synthesis and evaluation of novel semicarbazones based on 1,3,4-oxadiazoles highlighted the importance of piperidine moieties in enhancing anticonvulsant activity, underscoring the structural versatility of piperidine in drug design (Rajak et al., 2010).
Methoxyphenyl Compounds
Compounds featuring the methoxyphenyl group often exhibit interesting biological activities, including enzyme inhibition and receptor modulation. For example, studies on 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone discussed its synthesis, spectroscopic characterization, and potential cytotoxic activities, highlighting the role of methoxyphenyl compounds in medicinal chemistry and drug discovery (Govindhan et al., 2017).
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-7-3-2-6-16(17)12-19(24)23-10-4-5-14(13-23)11-18-21-20(22-26-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCDEPEFQFPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.